3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
The compound “3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with significant impact in medicinal chemistry . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1(H)-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular formula is C6H5N3 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
The molar mass of pyrazolo[1,5-a]pyrimidine is 119.127 g·mol−1 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Mechanism of Action
While the specific mechanism of action for “3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is not available, it’s worth noting that one isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Safety and Hazards
While specific safety and hazard information for “3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Properties
IUPAC Name |
3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-6(10)5-2-12-13-3-4(8(14)15)1-11-7(5)13/h1-3,6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJWLHTVVYPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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